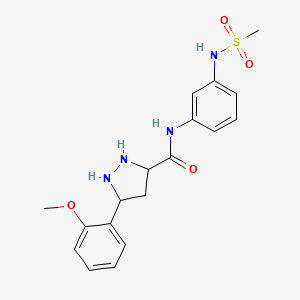
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structural characteristics.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H18N4O3S
- Molecular Weight : 358.41 g/mol
Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors involved in inflammatory pathways. It has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—key mediators in inflammation and pain signaling.
Anti-inflammatory and Analgesic Effects
A study conducted by researchers synthesized various derivatives of pyrazole compounds, including this compound, and evaluated their anti-inflammatory and analgesic properties. The findings revealed that this compound significantly reduced inflammation in animal models, demonstrating a dose-dependent effect on paw edema induced by carrageenan .
In Vitro Studies
In vitro assays have demonstrated that the compound inhibits the proliferation of certain cancer cell lines. For instance, it was found to reduce cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. This suggests potential applications in oncology, particularly for hormone-sensitive cancers .
Case Studies
- Case Study on Inflammation : In a controlled study involving rats, administration of the compound led to a reduction in inflammatory markers such as TNF-alpha and IL-6. The results indicated that treatment with this pyrazole derivative could effectively modulate immune responses during acute inflammation .
- Cancer Cell Proliferation : A follow-up study assessed the compound's effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results showed that the compound inhibited cell growth significantly compared to untreated controls, further supporting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Propriétés
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-5-(2-methoxyphenyl)pyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-26-17-9-4-3-8-14(17)15-11-16(21-20-15)18(23)19-12-6-5-7-13(10-12)22-27(2,24)25/h3-10,15-16,20-22H,11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOORVJIIAZYLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(NN2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














